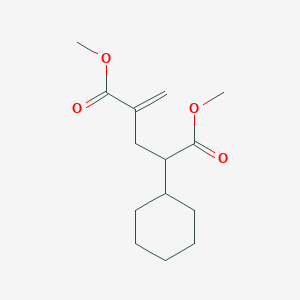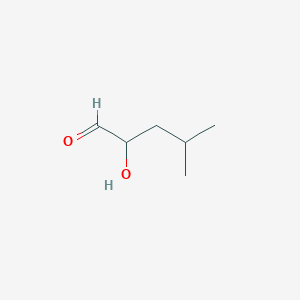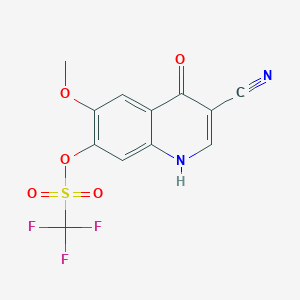![molecular formula C24H18O6 B14245029 1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] CAS No. 185436-22-0](/img/structure/B14245029.png)
1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is a complex organic compound with a unique structure that includes two benzodioxole groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] typically involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole groups, which are then attached to the phenylene ring through further chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzodioxole derivatives.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] involves its interaction with various molecular targets and pathways. The benzodioxole groups can interact with biological molecules, leading to antioxidant and antibacterial effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: This compound has a similar phenylene core but lacks the benzodioxole groups.
1,1’-(1,4-Phenylene)bis(thiourea): This compound features thiourea groups instead of benzodioxole groups.
1,2-Diphenoxyethane: This compound has a similar ether linkage but a different overall structure.
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is unique due to its combination of benzodioxole groups and a central phenylene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
185436-22-0 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-2-yl)-1-[4-[2-(1,3-benzodioxol-2-yl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C24H18O6/c25-17(13-23-27-19-5-1-2-6-20(19)28-23)15-9-11-16(12-10-15)18(26)14-24-29-21-7-3-4-8-22(21)30-24/h1-12,23-24H,13-14H2 |
InChI Key |
UTHRJJSFYZQIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)CC(=O)C3=CC=C(C=C3)C(=O)CC4OC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


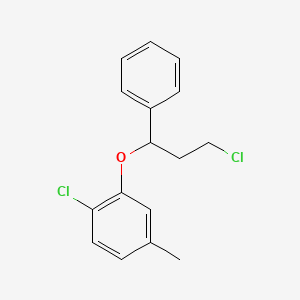
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
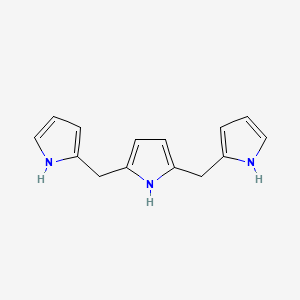
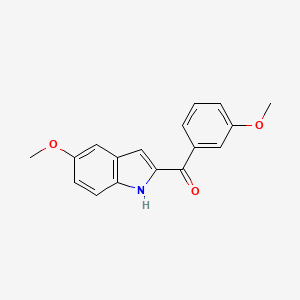
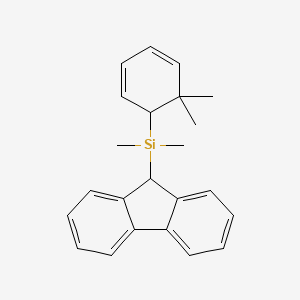
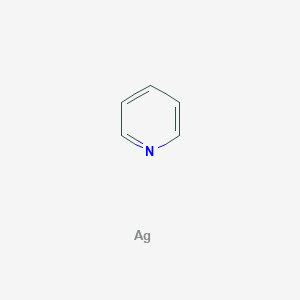
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)

